Glutaminyl cyclases-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

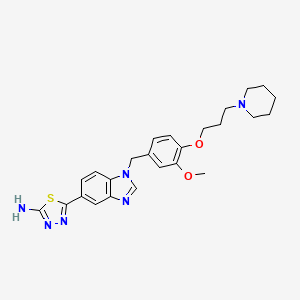

Structure

3D Structure

Properties

Molecular Formula |

C25H30N6O2S |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

5-[1-[[3-methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]methyl]benzimidazol-5-yl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C25H30N6O2S/c1-32-23-14-18(6-9-22(23)33-13-5-12-30-10-3-2-4-11-30)16-31-17-27-20-15-19(7-8-21(20)31)24-28-29-25(26)34-24/h6-9,14-15,17H,2-5,10-13,16H2,1H3,(H2,26,29) |

InChI Key |

VXNMURILOSNNJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2C=NC3=C2C=CC(=C3)C4=NN=C(S4)N)OCCCN5CCCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Glutaminyl Cyclase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminyl cyclases (QCs) are metalloenzymes that play a critical role in the post-translational modification of peptides and proteins.[1][2] These enzymes catalyze the cyclization of N-terminal glutamine or glutamate residues to form pyroglutamate (pGlu).[3][4] This modification can significantly alter the stability, bioactivity, and aggregation propensity of the substrate protein.[4] In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), the activity of QCs has been implicated in the formation of pathogenic pyroglutamated amyloid-beta (pGlu-Aβ) peptides.[1][5] These pGlu-Aβ species are highly prone to aggregation, act as seeds for amyloid plaque formation, and exhibit increased neurotoxicity compared to their unmodified counterparts.[5][6] Consequently, the inhibition of glutaminyl cyclases has emerged as a promising therapeutic strategy for AD and other inflammatory conditions.[1][7]

This technical guide will provide a comprehensive overview of the mechanism of action of a representative glutaminyl cyclase inhibitor, which for the purpose of this document will be referred to as Glutaminyl Cyclases-IN-1, based on the well-characterized inhibitor Varoglutamstat (PQ912). We will delve into its biochemical activity, cellular effects, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is a potent, orally bioavailable small molecule inhibitor of both isoforms of human glutaminyl cyclase: the secretory form (sQC or QPCT) and the Golgi-resident form (gQC or QPCTL).[3][8] The primary mechanism of action involves the competitive inhibition of the enzyme's active site, thereby preventing the conversion of N-terminal glutamate residues of amyloid-beta fragments into the pathogenic pyroglutamate form.[9]

Biochemical Activity

This compound exhibits strong inhibitory potency against human QC. The inhibitory constant (Ki) for Varoglutamstat (PQ912), our representative inhibitor, has been determined to be 25 nM.[1] This high affinity allows for effective blocking of the enzyme's catalytic activity at nanomolar concentrations.

| Inhibitor | Target | Parameter | Value |

| Varoglutamstat (PQ912) | Human Glutaminyl Cyclase (hQC) | Ki | 25 nM[1] |

| SEN177 | Human Glutaminyl Cyclase (hQC) | Ki | 20 nM[10] |

| SEN177 | Human Glutaminyl Cyclase (hQC) | IC50 | 13 nM[10] |

| [18F]PB0822 | Glutaminyl Cyclase (QC) | IC50 | 56.3 nM[11] |

| PQ912 | Glutaminyl Cyclase (QC) | IC50 | 62.5 nM[11] |

Table 1: Quantitative data for representative Glutaminyl Cyclase inhibitors.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through its modulation of key pathological signaling pathways in Alzheimer's disease.

1. Inhibition of the Pyroglutamate-Aβ Cascade:

The primary pathway targeted by this compound is the formation of pGlu-Aβ. This process begins with the cleavage of the amyloid precursor protein (APP) by β- and γ-secretases, generating various Aβ peptides. Subsequent N-terminal truncation of these peptides by aminopeptidases exposes a glutamate residue at the new N-terminus. Glutaminyl cyclase then catalyzes the cyclization of this glutamate to form the highly pathogenic pGlu-Aβ.[9] By inhibiting QC, this compound directly blocks this final, critical step.[12]

Caption: Inhibition of the pGlu-Aβ formation pathway by this compound.

2. Modulation of Neuroinflammation via the CCL2 Pathway:

Beyond its effects on Aβ, this compound also modulates neuroinflammatory processes through the inhibition of QPCTL.[3][8] QPCTL is responsible for the N-terminal pyroglutamation of the chemokine CCL2 (monocyte chemoattractant protein-1).[3] The pyroglutamated form of CCL2 is more potent in attracting immune cells like monocytes and microglia. By inhibiting QPCTL, this compound reduces the levels of this pro-inflammatory chemokine, thereby dampening the neuroinflammatory response characteristic of Alzheimer's disease.[13][14]

Caption: Modulation of the CCL2-mediated neuroinflammatory pathway.

Experimental Protocols

Enzymatic Assay for Glutaminyl Cyclase Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against glutaminyl cyclase.[15][16]

Materials:

-

Human recombinant glutaminyl cyclase (hQC)

-

Fluorogenic substrate: Gln-7-amido-4-methylcoumarin (Gln-AMC)

-

Auxiliary enzyme: Pyroglutamyl aminopeptidase (pGAP)

-

Assay buffer: e.g., 50 mM HEPES, pH 7.5

-

Test compound (this compound)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the hQC enzyme.

-

Initiate the reaction by adding the Gln-AMC substrate.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes). During this time, hQC will convert Gln-AMC to pGlu-AMC.

-

Add the pGAP enzyme to the wells. pGAP will cleave the pGlu-AMC, releasing the fluorescent AMC molecule.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Molecular Signaling Pathways of Quercetin in Alzheimer's Disease: A Promising Arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Glutaminyl-peptide cyclotransferase inhibitors and how do they work? [synapse.patsnap.com]

- 5. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. vivoryon.com [vivoryon.com]

- 9. Pyroglutamate Aβ cascade as drug target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 14. vivoryon.com [vivoryon.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Emergence of Glutaminyl Cyclases-IN-1: A Novel Strategy in Cancer Immunotherapy

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continually evolving, with novel targets and therapeutic modalities emerging at a rapid pace. Among these, the inhibition of Glutaminyl Cyclase (QC) and its isoform (isoQC) has garnered significant attention. This whitepaper provides an in-depth technical guide to the discovery and development of Glutaminyl cyclases-IN-1 (also known as IsoQC-IN-1), a potent small molecule inhibitor that modulates the CD47-SIRPα "don't eat me" signaling axis, a critical pathway in tumor immune evasion.

Introduction to Glutaminyl Cyclases and their Role in Oncology

Glutaminyl cyclases are zinc-dependent enzymes responsible for the post-translational modification of N-terminal glutamine or glutamic acid residues into pyroglutamate (pGlu).[1] This process, known as pyroglutamylation, is crucial for the maturation and stability of various proteins.[1] While QC is implicated in neurodegenerative diseases like Alzheimer's, its isoform, isoQC (also known as QPCTL), has been identified as a key regulator of the CD47-SIRPα immune checkpoint in cancer.[1][2]

CD47 is a transmembrane protein highly expressed on the surface of many cancer cells. It interacts with the signal-regulatory protein alpha (SIRPα) receptor on phagocytic cells such as macrophages.[2][3] This interaction transmits a "don't eat me" signal, preventing the engulfment and destruction of cancer cells.[2][3] The formation of pyroglutamate on the N-terminus of CD47, a reaction catalyzed by isoQC, is essential for a stable and effective CD47-SIRPα interaction.[1] Inhibition of isoQC, therefore, presents a compelling strategy to disrupt this protective signal and enhance anti-tumor immunity.[4]

This compound: A Potent Modulator of the CD47-SIRPα Axis

This compound (IsoQC-IN-1) has emerged as a potent inhibitor of both human QC and its isoform isoQC. Its discovery marks a significant advancement in the development of small molecule cancer immunotherapies.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target | Reference |

| IC50 | 12 nM | Human QC | [5] |

| IC50 | 73 nM | Human isoQC | [5] |

Mechanism of Action

This compound exerts its anti-tumor effect by inhibiting the enzymatic activity of isoQC. This inhibition prevents the pyroglutamylation of the N-terminus of CD47 on cancer cells. Without this critical modification, the affinity of CD47 for SIRPα is significantly reduced.[1] The disruption of the CD47-SIRPα signaling pathway abrogates the "don't eat me" signal, thereby rendering the cancer cells susceptible to phagocytosis by macrophages.[2] This enhanced phagocytic activity is a key mechanism for the elimination of tumor cells.[2]

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The methodologies for these are detailed below.

Glutaminyl Cyclase (QC/isoQC) Inhibition Assay

The inhibitory activity of this compound against human QC and isoQC is typically determined using a fluorometric assay.

Principle: The assay measures the enzymatic activity of QC/isoQC on a specific substrate, H-Gln-AMC (L-glutamine 7-amido-4-methylcoumarin), which upon cyclization and subsequent cleavage by an auxiliary enzyme, releases a fluorescent product. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory potency.

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 25 mM HEPES, pH 7.0.

-

Substrate: 0.4 mM H-Gln-AMC hydrobromide.

-

Auxiliary Enzyme: pGAPase (pyroglutamyl-aminopeptidase).

-

Enzyme: Recombinant human QC or isoQC.

-

Test Compound: this compound dissolved in DMSO.

-

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

A reaction mixture is prepared containing the assay buffer, substrate, and auxiliary enzyme.

-

Varying concentrations of this compound are added to the wells.

-

The reaction is initiated by the addition of the QC or isoQC enzyme.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time.

-

-

Data Analysis:

-

The rate of reaction is determined from the linear phase of the fluorescence increase.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

In Vitro Phagocytosis Assay

To assess the functional effect of this compound on macrophage-mediated phagocytosis of cancer cells, a co-culture assay is employed.

Principle: Cancer cells are labeled with a fluorescent dye and co-cultured with macrophages in the presence or absence of the inhibitor. The extent of phagocytosis is quantified by measuring the fluorescence associated with the macrophages.

Protocol:

-

Cell Culture:

-

Macrophage cell line (e.g., THP-1 or U937) or bone marrow-derived macrophages.

-

Cancer cell line expressing CD47 (e.g., DLD1).[2]

-

-

Cell Labeling:

-

Cancer cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.[3]

-

-

Co-culture and Treatment:

-

Quantification:

-

Non-phagocytosed cancer cells are washed away.

-

The remaining cells (macrophages with engulfed cancer cells) are analyzed.

-

Phagocytosis can be quantified by:

-

Microscopy: Imaging the cells and counting the number of macrophages that have engulfed fluorescent cancer cells.

-

Flow Cytometry: Analyzing the fluorescence intensity of the macrophage population.

-

-

-

Data Analysis:

-

The percentage of phagocytosis is calculated for each treatment condition and compared to the untreated control.

-

Future Directions and Conclusion

The discovery of this compound and other potent isoQC inhibitors represents a promising new frontier in cancer immunotherapy. By targeting a key enzymatic step in the CD47-SIRPα immune checkpoint, these small molecules offer a distinct therapeutic advantage. Unlike antibody-based therapies targeting CD47 directly, small molecule inhibitors of isoQC may circumvent issues related to the "antigen sink" effect, where the therapeutic antibody is sequestered by ubiquitous CD47 expression on healthy cells.[4] Furthermore, the oral bioavailability of small molecule inhibitors could offer a more convenient administration route for patients.[4]

Further research will focus on comprehensive preclinical and clinical development of this compound and related compounds. This will include detailed pharmacokinetic and pharmacodynamic studies, long-term toxicology assessments, and evaluation in a broader range of cancer models. The potential for combination therapies, for instance with conventional chemotherapeutics or other immunomodulatory agents, is also a key area of investigation.

References

Isoforms of glutaminyl cyclase: QPCT and QPCTL

An In-depth Technical Guide to the Isoforms of Glutaminyl Cyclase: QPCT and QPCTL

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminyl cyclases (QCs) are a class of metalloenzymes that catalyze the intramolecular cyclization of N-terminal glutamine residues into pyroglutamate (pGlu).[1] This post-translational modification is critical for the maturation, stability, and biological activity of a wide array of proteins and peptides.[2][3] In humans, two principal isoforms of this enzyme exist: Glutaminyl-peptide cyclotransferase (QPCT) and Glutaminyl-peptide cyclotransferase-like protein (QPCTL).[4] While both enzymes catalyze the same fundamental reaction, their distinct subcellular localizations and substrate repertoires lead to divergent and non-redundant physiological and pathological roles.[5]

QPCT, also known as secretory QC (sQC), is primarily involved in the maturation of neuroendocrine peptides and has been heavily implicated in the pathology of Alzheimer's disease through its modification of amyloid-β peptides.[1][4] In contrast, QPCTL, or isoQC, is a Golgi-resident enzyme critical for modifying substrates within the secretory pathway, most notably the immune checkpoint protein CD47 and various chemokines.[4][6][7] This central role in immunology has positioned QPCTL as a significant target for cancer immunotherapy.[1][8] This guide provides a detailed overview of the molecular characteristics, biological functions, and experimental methodologies related to QPCT and QPCTL.

Molecular and Enzymatic Characteristics

QPCT and QPCTL are zinc-dependent enzymes that exhibit high structural homology but are encoded by different genes and operate in distinct cellular compartments.[1][3]

-

QPCT (sQC): Encoded by the QPCT gene, this isoform contains an N-terminal signal peptide that directs it to the secretory pathway, leading to its secretion into the extracellular space or localization within secretory granules.[4][9] It is highly expressed in the brain, particularly the hippocampus and striatum.[1]

-

QPCTL (isoQC): Encoded by the QPCTL gene, QPCTL possesses an N-terminal signal anchor that retains it within the Golgi apparatus.[1][7] This localization ensures its activity is directed towards proteins transiting through the secretory pathway before they reach the cell surface or are secreted.[6][9]

Both enzymes catalyze the conversion of an N-terminal glutaminyl residue to a pyroglutamyl residue, releasing ammonia in the process. This modification neutralizes the N-terminal charge, increases hydrophobicity, and confers resistance to degradation by aminopeptidases.[1][2][10]

Data Presentation: Comparative Properties and Kinetics

The fundamental properties and kinetic parameters of the human glutaminyl cyclase isoforms are summarized below.

| Property | QPCT (sQC) | QPCTL (isoQC/gQC) |

| Gene (Human) | QPCT | QPCTL |

| Chromosomal Locus (Human) | 2p22.2 | 19p13.3 |

| Subcellular Localization | Secretory Pathway, Extracellular | Golgi Apparatus |

| Key Physiological Substrates | Neuroendocrine peptides (TRH, GnRH), Amyloid-β (Aβ) peptides | CD47, Chemokines (CCL2, CCL7, CX3CL1) |

| Primary Disease Association | Alzheimer's Disease | Cancer, Inflammatory Disorders |

Table 1: Comparative summary of human QPCT and QPCTL.[1][4][7]

| Kinetic Parameter | Value for Human QPCT (WT) |

| K_m_ (mM) | 1.8 ± 0.2 |

| k_cat_ (s⁻¹) | 19.8 ± 0.9 |

| k_cat_/K_m_ (mM⁻¹s⁻¹) | 11.0 |

Table 2: Kinetic parameters for wild-type human QPCT. Data obtained using a model substrate under specific assay conditions.[11] The catalytic efficiencies for specific physiological substrates may vary.

| Substrate | Primary Modifying Isoform (In Vivo) | Biological Impact of Pyroglutamylation |

| Amyloid-β (Aβ) | QPCT | Increases hydrophobicity, aggregation propensity, and neurotoxicity.[1][10] |

| CD47 | QPCTL | Essential for high-affinity binding to SIRPα, enabling the "don't eat me" signal.[6][7] |

| CCL2 (MCP-1) | QPCTL | Protects from DPP4-mediated degradation, stabilizing the chemokine and regulating monocyte migration.[5][12] |

| CCL7 (MCP-3) | QPCTL | Protects from DPP4-mediated degradation, sustaining monocyte homeostasis.[5][12] |

| Thyrotropin-releasing hormone (TRH) | QPCT | Required for hormonal stability and activity.[7] |

Table 3: Substrate specificity and functional outcomes. The in vivo specificity is largely dictated by the distinct subcellular localization of the enzymes.[7]

| Inhibitor | Target(s) | IC₅₀ (QPCTL) | IC₅₀ (QPCT) | Therapeutic Area |

| SEN177 | QPCT/QPCTL | ~13 nM - 15 nM | N/A | Cancer Immunotherapy |

| PQ912 (Varoglutamstat) | QPCT/QPCTL | Potent inhibitor | ~62.5 nM | Alzheimer's Disease |

| QP5038 | QPCT/QPCTL | ~3.8 nM | Comparable to QPCTL | Cancer Immunotherapy |

| BI-X | QPCT/QPCTL | 1 nM | 1 nM | Cancer, Fibrosis |

Table 4: Potency of selected small molecule inhibitors. IC₅₀ values can vary based on assay conditions.[6][9][12][13][14]

Key Signaling Pathways

QPCTL and the CD47-SIRPα Immune Checkpoint

QPCTL is a critical regulator of the CD47-SIRPα "don't eat me" signal, a key pathway used by cancer cells to evade phagocytosis by myeloid cells like macrophages.[1] Nascent CD47 protein translated into the ER is trafficked through the Golgi, where resident QPCTL catalyzes the pyroglutamylation of its N-terminal glutamine. This modification is indispensable for the high-affinity interaction between CD47 on the cancer cell and the SIRPα receptor on a macrophage.[6] This binding initiates an inhibitory downstream signal within the macrophage, preventing it from engulfing the cancer cell. Inhibition of QPCTL blocks this crucial modification, reducing CD47-SIRPα binding and re-engaging the macrophage's phagocytic activity.[15]

Caption: QPCTL-mediated maturation of CD47 inhibits macrophage phagocytosis.

QPCT/L and Chemokine Stability

The stability and activity of several key chemokines, which guide the migration of immune cells, are regulated by N-terminal pyroglutamylation.[12][16] In their nascent form, chemokines like CCL2 and CCL7 possess an N-terminal glutamine. If secreted unmodified, they are susceptible to cleavage by extracellular aminopeptidases such as dipeptidyl peptidase 4 (DPP4), which truncates and inactivates them.[12] The Golgi-resident QPCTL modifies these chemokines prior to secretion.[5] The resulting pGlu-chemokine is protected from DPP4-mediated degradation, ensuring its stability in the extracellular matrix and sustaining its ability to recruit monocytes to sites of inflammation or to a tumor microenvironment. In vivo studies show QPCTL is the dominant enzyme for this function, with the secreted QPCT unable to compensate for its loss.[12]

Caption: QPCTL protects chemokines from degradation by DPP4.

Experimental Protocols & Workflows

Protocol: Fluorimetric Glutaminyl Cyclase Activity Assay

This protocol is adapted from commercially available kits and literature to measure QC activity and screen for inhibitors.[13] It is a two-step assay that measures the fluorescence generated upon the cleavage of a pGlu-fluorophore conjugate.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., HEPES pH 6.0-8.0, with 1 mM DTT).

-

Dilute recombinant human QPCT or QPCTL to the desired concentration in assay buffer.

-

Dilute the substrate (e.g., H-Gln-AMC) in assay buffer to a working concentration (e.g., 80 µM).

-

Dilute the developer enzyme, pyroglutamyl peptidase 1 (PGPEP1), in assay buffer.

-

For inhibitor screening, prepare serial dilutions of the test compound.

-

-

Reaction Incubation:

-

Add 50 µL of assay buffer (and inhibitor, if applicable) to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the QC enzyme/substrate mixture to each well.

-

Incubate at 37°C for 60-120 minutes.

-

-

Development and Measurement:

-

Stop the QC reaction and initiate development by adding 50 µL of the PGPEP1 developer solution. PGPEP1 specifically cleaves the pGlu-AMC bond formed by QC, releasing the fluorescent AMC group.

-

Incubate for 15-30 minutes at 37°C.

-

Measure fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm (for AMC).

-

-

Data Analysis:

-

Subtract background fluorescence (wells with no QC enzyme).

-

Calculate the rate of reaction from the fluorescence signal over time.

-

For inhibitor screening, plot the reaction rate against inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

-

References

- 1. QPCTL regulates macrophage and monocyte abundance and inflammatory signatures in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loss of the intracellular enzyme QPCTL limits chemokine function and reshapes myeloid infiltration to augment tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QPCTL glutaminyl-peptide cyclotransferase like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Anti-CD47 Peptides as Innate Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. QPCTL regulates macrophage and monocyte abundance and inflammatory signatures in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Structural Basis of Glutaminyl Cyclase Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the structural biology of Glutaminyl Cyclase (QC) inhibition. While a specific inhibitor designated "Glutaminyl cyclases-IN-1" is not prominently documented in the reviewed literature, this paper will focus on the well-characterized interactions of potent inhibitors such as PBD150 and SEN177 with human Glutaminyl Cyclase (hQC). The principles and methodologies described herein are broadly applicable to the study of QC-inhibitor binding.

Introduction to Glutaminyl Cyclases

Glutaminyl cyclases (QCs), specifically the human isoforms, are enzymes that catalyze the formation of a pyroglutamate (pGlu) residue at the N-terminus of peptides and proteins from a precursor glutaminyl residue.[1][2] This post-translational modification is crucial for the maturation and stability of numerous bioactive molecules, including hormones and chemokines.[1][2]

There are two main isoforms of human QC: a secretory form (sQC, also known as QPCT) and a Golgi-resident form (gQC, or QPCTL).[3][4] Both isoforms are implicated in various pathological conditions. Notably, sQC is linked to the formation of pGlu-amyloid-β (pGlu-Aβ) peptides, which are associated with the progression of Alzheimer's disease.[3][5] The gQC isoform is involved in the maturation of the C-C motif chemokine ligand 2 (CCL2).[3][4] Consequently, the inhibition of both sQC and gQC presents a promising therapeutic strategy for neurodegenerative and inflammatory diseases.[3][6]

Structural Overview of Human Glutaminyl Cyclase

Human QCs are zinc-dependent metalloenzymes.[2][5] The crystal structure of hQC reveals a globular fold with a mixed α/β architecture, creating a distinct active site.[4] The catalytic center contains a single zinc ion coordinated by three conserved residues and a water molecule.[2][7] This zinc ion is crucial for the catalytic mechanism, which is proposed to involve the activation of the substrate for cyclization.[2]

The two isoforms, sQC and gQC, share a similar overall structure but exhibit differences in their active site topology and surface charge, which can be exploited for the design of isoform-specific inhibitors.[1] For instance, the active site of gQC is wider and more negatively charged compared to sQC.[1]

Inhibitor Binding and Mechanism of Action

The binding of inhibitors to the active site of QC is a key area of research for therapeutic development. High-resolution crystal structures of hQC in complex with various inhibitors have elucidated the molecular interactions that drive potent inhibition.

A common mechanism of inhibition involves the displacement of the zinc-coordinating water molecule by a functional group on the inhibitor, often an imidazole or benzimidazole moiety.[2][6] This direct interaction with the catalytic zinc ion is a primary "anchor" for many inhibitors.[6]

PBD150 Binding

The binding of the inhibitor PBD150 to gQC induces a significant conformational change, specifically a large loop movement that closes over the active site.[1] This induced-fit mechanism allows the inhibitor to be tightly held, primarily through hydrophobic interactions.[1] The distinct interactions of PBD150 with gQC and sQC, arising from the differences in their active sites, provide a basis for designing isoform-specific inhibitors.[1]

SEN177 Binding

SEN177 is another potent hQC inhibitor with a binding mode that differs from other known inhibitors.[5] Its unique interaction with the enzyme provides an alternative scaffold for the development of novel therapeutics for neurological disorders.[5]

Quantitative Data on Inhibitor Binding

The potency of QC inhibitors is typically quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for selected QC inhibitors.

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference |

| SEN177 | hQC | 20 | - | [5] |

| PBD150 | gQC | - | - | [1] |

| PQ912 | sQC/gQC | Nanomolar range | - | [6][8] |

| Imidazole Derivatives | hQC | - | - | [2] |

| Benzimidazole Derivatives | sQC/gQC | Nanomolar range | - | [6][8] |

Note: Specific Ki and IC50 values for all inhibitors across both isoforms are not always available in a single source and can vary depending on the assay conditions.

Experimental Protocols

The characterization of QC-inhibitor binding relies on a combination of structural, enzymatic, and biophysical assays.

X-Ray Crystallography

Determining the three-dimensional structure of QC-inhibitor complexes at atomic resolution is crucial for understanding the binding mechanism and for structure-based drug design.

Methodology:

-

Protein Expression and Purification: The mature domain of human QC (e.g., residues 33-361) is expressed, often in a bacterial or insect cell system, and purified to homogeneity.[9]

-

Crystallization: The purified QC is crystallized, either in its apo form or in the presence of the inhibitor.[7] For inhibitor-bound structures, the inhibitor is either co-crystallized with the protein or soaked into pre-formed apo-enzyme crystals.[7]

-

Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source to obtain diffraction data.[7]

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, often using molecular replacement with a known QC structure as a search model. The resulting electron density map is used to build and refine the atomic model of the QC-inhibitor complex.[1]

Glutaminyl Cyclase Activity Assays

Enzymatic assays are used to determine the potency of inhibitors by measuring their effect on the rate of the QC-catalyzed reaction. Both continuous and discontinuous assays have been developed.

Continuous Fluorimetric Assay:

This assay provides real-time measurement of QC activity and is suitable for high-throughput screening of inhibitors.[10][11]

-

Principle: A non-fluorescent substrate, such as Gln-AMC, is converted by QC to pGlu-AMC. A coupling enzyme, pyroglutamyl aminopeptidase (pGAP), then cleaves the pGlu residue, releasing the highly fluorescent AMC (7-amino-4-methylcoumarin).[11] The rate of increase in fluorescence is directly proportional to the QC activity.

-

Reaction Mixture: A typical assay mixture contains a suitable buffer (e.g., 0.05 M Tris/HCl, pH 8.0), the QC enzyme, the substrate (e.g., 0.25 mM Gln-AMC), the coupling enzyme (pGAP), and varying concentrations of the inhibitor.[11]

-

Measurement: The reaction is initiated by the addition of the QC enzyme, and the increase in fluorescence is monitored over time using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[11]

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).[11]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[12][13]

Methodology:

-

Sample Preparation: The purified QC protein and the inhibitor are extensively dialyzed against the same buffer to minimize heats of dilution.[14] The concentrations of both the protein and the inhibitor are accurately determined.

-

ITC Experiment: The QC solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.[12] A series of small aliquots of the inhibitor are injected into the protein solution.

-

Data Acquisition: The heat change associated with each injection is measured.[12]

-

Data Analysis: The raw data are integrated to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of molecular interactions in real-time.[15] It provides information on the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[16]

Methodology:

-

Immobilization: The QC protein (ligand) is immobilized on the surface of a sensor chip.[15]

-

Interaction Analysis: The inhibitor (analyte) is flowed over the sensor chip surface at various concentrations.[15] The binding of the inhibitor to the immobilized QC causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[15]

-

Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the kinetic parameters (kon and koff) and the binding affinity (KD).[16]

Visualizations

Signaling and Pathological Involvement of Glutaminyl Cyclase

Caption: Pathological roles of sQC and gQC in disease.

Experimental Workflow for QC Inhibitor Characterization

Caption: Workflow for QC inhibitor discovery and characterization.

Conclusion

The structural and functional characterization of glutaminyl cyclase-inhibitor interactions is a rapidly advancing field with significant therapeutic implications. The detailed understanding of the binding modes of potent inhibitors, facilitated by high-resolution structural studies and a suite of biophysical and enzymatic assays, is paving the way for the rational design of next-generation therapeutics targeting QC-mediated pathologies. The methodologies and data presented in this guide provide a comprehensive overview for researchers engaged in the discovery and development of novel QC inhibitors.

References

- 1. Structures of Human Golgi-resident Glutaminyl Cyclase and Its Complexes with Inhibitors Reveal a Large Loop Movement upon Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. The structure of the human glutaminyl cyclase-SEN177 complex indicates routes for developing new potent inhibitors as possible agents for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 11. researchgate.net [researchgate.net]

- 12. Khan Academy [khanacademy.org]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Glutaminyl Cyclase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutaminyl cyclase (QC), a zinc-dependent metalloenzyme, has emerged as a compelling therapeutic target, particularly in the context of neurodegenerative diseases such as Alzheimer's and in the burgeoning field of cancer immunotherapy. This enzyme catalyzes the N-terminal pyroglutamylation of several key proteins, a post-translational modification that can significantly alter their stability, aggregation propensity, and biological function. In Alzheimer's disease, QC is implicated in the formation of neurotoxic pyroglutamated amyloid-β (pE-Aβ) peptides, which act as seeds for amyloid plaque formation.[1][2] In oncology, the isoform of QC, isoQC (also known as QPCTL), is crucial for the maturation of the CD47 "don't eat me" signal, thereby enabling cancer cells to evade immune surveillance.[3][4] This whitepaper provides a comprehensive technical guide for researchers in this field, summarizing the latest quantitative data on QC inhibitors, detailing key experimental protocols, and visualizing the core signaling pathways and experimental workflows.

The Role of Glutaminyl Cyclase in Disease

Glutaminyl cyclase exists in two isoforms in humans: a secretory form (sQC) and a Golgi-resident form (gQC or isoQC).[2][5] Both isoforms catalyze the cyclization of N-terminal glutamine or glutamate residues into pyroglutamate.[2]

In Alzheimer's Disease: QC contributes to the pathogenesis of Alzheimer's disease by catalyzing the formation of pE-Aβ. These modified Aβ peptides are more hydrophobic, aggregate more rapidly, and are more resistant to degradation than their unmodified counterparts, playing a crucial role in the initiation of amyloid plaque deposition.[5][6] Inhibition of QC is therefore a promising strategy to reduce the formation of these toxic Aβ species and slow disease progression.[7]

In Cancer: The isoQC enzyme is a key regulator of the CD47-SIRPα immune checkpoint pathway.[3][8][9] CD47, a transmembrane protein expressed on the surface of many cells, interacts with SIRPα on myeloid cells to transmit a "don't eat me" signal, thus preventing phagocytosis.[3][4] isoQC catalyzes the N-terminal pyroglutamylation of CD47, a modification essential for its high-affinity interaction with SIRPα.[8][10] By inhibiting isoQC, the maturation of CD47 is impaired, leading to a reduction in the "don't eat me" signal and enhanced phagocytosis of cancer cells by macrophages.[3]

Quantitative Data on Glutaminyl Cyclase Inhibitors

A growing number of small molecule inhibitors of glutaminyl cyclase have been developed and characterized. These inhibitors typically feature a zinc-binding group that coordinates with the catalytic zinc ion in the enzyme's active site. The following tables summarize the in vitro potency of selected QC inhibitors from various chemical classes.

| Inhibitor | Scaffold | hQC IC50 (nM) | isoQC IC50 (nM) | Ki (nM) | Reference |

| PBD150 | Imidazole-based | 29.2 | - | 6.3 | [11] |

| PQ912 (Varoglutamstat) | Benzimidazole-based | - | - | 20-65 | [7] |

| Compound 30 | Benzimidazole-based | 830 (sQC) | 590 (gQC) | - | [3] |

| 1-(3,4-Dimethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea | Imidazole-based | 5300 | - | 60.0 | [12] |

| 1-(3,4-Dimethoxyphenyl)-3-(3-(5-methyl-1H-imidazol-1-yl)propyl)thiourea | Imidazole-based | 29.2, 119.0 | - | 6.3 | [12] |

| Thioamide deriv. 81 | Thioamide-based | - | - | 90.0 | [12] |

| Compound 1 | - | 14190 ± 4210 | - | - | [13] |

| Compound 3 | - | 4340 ± 350 | - | - | [13] |

Note: IC50 and Ki values can vary depending on the specific assay conditions. This table is intended for comparative purposes.

Experimental Protocols

In Vitro Glutaminyl Cyclase Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the enzymatic activity of QC and assessing the potency of inhibitors using a fluorogenic substrate.

Materials:

-

Recombinant human glutaminyl cyclase (hQC)

-

Fluorogenic substrate (e.g., Gln-AMC)

-

Pyroglutamyl aminopeptidase (pGAP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20)

-

Test compounds (QC inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of the fluorogenic substrate (e.g., 20 µM Gln-AMC) and pGAP (e.g., 0.1 U/mL) in assay buffer.

-

Add 50 µL of the substrate/pGAP solution to each well of the 96-well plate.

-

Add 2 µL of the test compound at various concentrations (typically in a serial dilution) or DMSO (for control wells) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of a pre-warmed solution of hQC (e.g., 10 ng/mL) in assay buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[14]

In Vivo Evaluation of QC Inhibitors in Alzheimer's Disease Mouse Models

This section outlines a general workflow for assessing the efficacy of QC inhibitors in transgenic mouse models of Alzheimer's disease, such as the 5XFAD or APP/PS1 models.

3.2.1. Drug Administration (Oral Gavage)

-

Preparation: Formulate the QC inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Dosage Calculation: Calculate the required dose based on the body weight of the mouse (e.g., mg/kg). The volume should typically not exceed 10 mL/kg.[15]

-

Procedure:

-

Gently restrain the mouse, ensuring the head and body are in a straight line.

-

Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

-

Insert the gavage needle into the esophagus, allowing the mouse to swallow it. Do not force the needle. [16][17]

-

Slowly administer the calculated volume of the inhibitor formulation.

-

Carefully withdraw the needle and monitor the mouse for any signs of distress.[17]

-

3.2.2. Behavioral Testing

-

Y-Maze Test (for Spatial Working Memory):

-

Place the mouse in the center of a Y-shaped maze with three identical arms.

-

Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).[8]

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three different arms.

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.[1] A decrease in this percentage indicates impaired spatial working memory.

-

-

Morris Water Maze (for Spatial Learning and Memory):

-

Acquisition Phase: For several consecutive days, train the mouse to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Record the escape latency (time to find the platform) and path length for each trial.[3][5]

-

Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory.[3][4]

-

3.2.3. Brain Tissue Analysis

-

Tissue Collection and Homogenization:

-

Following the final behavioral test, euthanize the mice and perfuse with ice-cold PBS.

-

Dissect the brain and homogenize the tissue in a suitable buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors).[13][18]

-

For analysis of insoluble Aβ, a sequential extraction with formic acid can be performed.[7]

-

-

Quantification of Aβ Levels by ELISA:

-

Immunohistochemical Analysis of Amyloid Plaques:

-

Fix brain tissue in 4% paraformaldehyde and embed in paraffin.

-

Cut thin sections and mount on slides.

-

Incubate the sections with a primary antibody against Aβ (e.g., 6E10 or 4G8).

-

Use a labeled secondary antibody and a detection system (e.g., DAB) to visualize the amyloid plaques.[21][22]

-

Quantify the plaque load using image analysis software.

-

Signaling Pathways and Experimental Workflows

Glutaminyl Cyclase in the Amyloid Cascade

Caption: Role of Glutaminyl Cyclase in the Alzheimer's Disease Amyloid Cascade.

isoQC in the CD47-SIRPα Immune Checkpoint Pathway

Caption: Role of isoQC in the CD47-SIRPα Immune Checkpoint Pathway.

Experimental Workflow for QC Inhibitor Development

Caption: General Experimental Workflow for the Development of QC Inhibitors.

References

- 1. mmpc.org [mmpc.org]

- 2. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 4. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Y-Maze Protocol [protocols.io]

- 9. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scantox.com [scantox.com]

- 13. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. research.fsu.edu [research.fsu.edu]

- 16. uac.arizona.edu [uac.arizona.edu]

- 17. instechlabs.com [instechlabs.com]

- 18. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of Aβ by immunohistochemistry [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

The Role of Glutaminyl Cyclase Inhibition in Mitigating Amyloid-Beta Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). A significant body of research has identified a post-translationally modified species, pyroglutamated Aβ (pE-Aβ), as a critical initiator of this process. pE-Aβ is formed by the enzymatic action of Glutaminyl Cyclase (QC), which catalyzes the cyclization of N-terminal glutamate residues of truncated Aβ peptides. Due to its increased hydrophobicity, stability, and propensity for aggregation, pE-Aβ acts as a seed, accelerating the formation of toxic Aβ oligomers and plaques.[1][2][3] Consequently, inhibiting QC has emerged as a promising therapeutic strategy to halt the initial steps of the amyloid cascade. This document provides a comprehensive technical overview of the effects of Glutaminyl Cyclase inhibitors, exemplified by compounds such as "Glutaminyl cyclases-IN-1" and other well-characterized inhibitors, on Aβ aggregation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Mechanism of Action: Targeting the Seed of Aggregation

Glutaminyl Cyclase (QC) is a zinc-dependent metalloenzyme that plays a crucial role in the maturation of various peptides and proteins.[2][4] In the context of Alzheimer's disease, QC's activity is implicated in the amyloid cascade hypothesis. The process begins with the proteolytic cleavage of the Amyloid Precursor Protein (APP) by β- and γ-secretases, generating Aβ peptides of various lengths.[2][5] Subsequent N-terminal truncation of these peptides can expose a glutamate residue at position 3 (Aβ3-x). QC then catalyzes the intramolecular cyclization of this glutamate to form the highly pathogenic pyroglutamate-Aβ (pE-Aβ).[6][7]

pE-Aβ possesses several characteristics that enhance its pathogenicity compared to full-length Aβ:

-

Increased Aggregation Propensity: The pyroglutamate modification increases the hydrophobicity and accelerates the aggregation of Aβ peptides.[3][5]

-

Enhanced Stability: pE-Aβ is more resistant to proteolytic degradation by aminopeptidases.[1][8]

-

Seeding Activity: pE-Aβ acts as a nucleus or "seed" for the aggregation of other, unmodified Aβ peptides, thereby amplifying plaque formation.[1][2]

Glutaminyl Cyclase inhibitors are small molecules designed to bind to the active site of QC, preventing the conversion of Aβ to its pyroglutamated form. By blocking this initial and critical step, these inhibitors effectively reduce the formation of aggregation seeds, thereby diminishing the overall Aβ plaque burden and its associated neurotoxicity.[1][9]

Quantitative Data on QC Inhibition and Aβ Reduction

The efficacy of Glutaminyl Cyclase inhibitors has been quantified in numerous preclinical studies. These studies typically measure the in vitro inhibitory potency against the QC enzyme and the in vivo effects on Aβ and pE-Aβ levels in animal models of Alzheimer's disease.

| Inhibitor | IC50 (nM) for human QC | Animal Model | Treatment Regimen | Reduction in Brain pE-Aβ | Reduction in Total Brain Aβ | Reference |

| PBD150 | 140.50 ± 0.93 | Tg2576 mice | Oral, 6 months | Dose-dependent decrease (23% low dose, 65% high dose) | Dose-dependent decrease in Aβx-42 and Aβx-40 | [8][10] |

| Compound 212 | Not specified, but 5-40 fold more potent than compound 1 (IC50 = 29.2 nM) | APP/PS1 mice | Deep cortical/hippocampus infusion, 21 days | Significant reduction | Significant reduction | [9] |

| PQ912 (Varoglutamstat) | 62.5 | Not specified in this context | Not specified in this context | Not specified in this context | Not specified in this context | [11][12] |

| [18F]PB0822 | 56.3 | Not specified in this context | Not specified in this context | Not specified in this context | Not specified in this context | [11][12] |

| Compound A3 | 3.36 ± 0.90 | Not specified in this context | Not specified in this context | Not specified in this context | Not specified in this context | [10] |

| Compound A4 | 3.20 ± 1.15 | Not specified in this context | Not specified in this context | Not specified in this context | Not specified in this context | [10] |

| Compound B1 | 3.99 ± 0.99 | Not specified in this context | Not specified in this context | Not specified in this context | Not specified in this context | [10] |

| Compound B2 | 3.64 ± 0.98 | Not specified in this context | Not specified in this context | Not specified in this context | Not specified in this context | [10] |

Experimental Protocols

In Vitro Glutaminyl Cyclase Inhibition Assay

This assay is used to determine the potency of inhibitory compounds against the QC enzyme. A common method utilizes a fluorogenic substrate.[9][11][12]

Principle: The assay involves two enzymatic steps. First, Glutaminyl Cyclase converts a non-fluorescent substrate, such as L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), into pyroglutamate-AMC (pGlu-AMC). In the second step, a pyroglutamyl peptidase (pGAP) is added, which specifically cleaves the pGlu-AMC, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the QC activity. The presence of a QC inhibitor will reduce the amount of pGlu-AMC formed, leading to a decrease in the fluorescence signal.

Materials:

-

Recombinant human Glutaminyl Cyclase (QC)

-

Fluorogenic substrate (e.g., Gln-AMC)

-

Pyroglutamyl peptidase (pGAP)

-

Assay buffer (e.g., pH 6.0 HEPES with 1 mM DTT and 20% v/v glycerol)[11][12]

-

96-well microplates

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)[9]

-

Test compounds (QC inhibitors)

Procedure:

-

Prepare a solution of the QC enzyme in the assay buffer.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the QC enzyme solution to wells containing either the test compound or vehicle control.

-

Initiate the reaction by adding the Gln-AMC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours).[13]

-

Add the pGAP enzyme to all wells.

-

Incubate for a further period to allow for the cleavage of pGlu-AMC.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Thioflavin T (ThT) Amyloid-beta Aggregation Assay

This assay is widely used to monitor the kinetics of Aβ fibril formation in real-time.[14][15]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a characteristic blue shift in its emission spectrum upon binding to the β-sheet structures of amyloid fibrils.[16] This property allows for the sensitive and continuous monitoring of the aggregation process. The typical aggregation curve is sigmoidal, with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). QC inhibitors are expected to prolong the lag phase and reduce the overall fluorescence signal by preventing the formation of pE-Aβ seeds.

Materials:

-

Synthetic Aβ peptides (e.g., Aβ1-42 or a mixture with Aβ3-42)

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)[14]

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with temperature control and shaking capability (Excitation: ~440-450 nm, Emission: ~480-490 nm)[15]

-

Test compounds (QC inhibitors)

-

(Optional) Recombinant human QC enzyme to generate pE-Aβ in situ.

Procedure:

-

Prepare a solution of Aβ peptide in the assay buffer. To study the effect on pE-Aβ-seeded aggregation, pre-formed Aβ fibrils or a small amount of pE-Aβ can be added as seeds.[14]

-

In a 96-well plate, add the Aβ solution, ThT solution (final concentration typically 10-20 µM), and the test compound or vehicle control.[17][18]

-

If studying the in situ formation of pE-Aβ, add the QC enzyme to the relevant wells.

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C) with intermittent shaking.[14]

-

Monitor the ThT fluorescence intensity at regular intervals over an extended period (hours to days).

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Analyze the kinetic parameters, such as the lag time (tlag) and the apparent growth rate constant (kapp), to quantify the effect of the inhibitor on Aβ aggregation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of QC-Mediated Aβ Pathology

The inhibition of Glutaminyl Cyclase impacts not only the direct formation of pE-Aβ but also downstream pathological events. The following diagram illustrates the central role of QC in the amyloid cascade and the points of intervention for QC inhibitors.

Caption: QC-mediated formation of pE-Aβ and the inhibitory effect of QC-IN-1.

Experimental Workflow for Evaluating QC Inhibitors

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel Glutaminyl Cyclase inhibitors.

Caption: Preclinical evaluation workflow for novel QC inhibitors.

Conclusion and Future Directions

The inhibition of Glutaminyl Cyclase represents a compelling and clinically relevant strategy for the treatment of Alzheimer's disease. By targeting the formation of pE-Aβ, a key initiator of amyloid aggregation, QC inhibitors have demonstrated the potential to significantly reduce the amyloid plaque burden and ameliorate cognitive deficits in preclinical models.[1][19] The development of potent and selective QC inhibitors, such as Varoglutamstat (PQ912), which has advanced to clinical trials, underscores the therapeutic promise of this approach.[2][19]

Future research in this area will likely focus on the development of next-generation QC inhibitors with improved pharmacokinetic properties and brain penetrance. Furthermore, exploring the dual inhibition of QC and other key pathological targets, such as GSK-3β, may offer synergistic therapeutic benefits.[2][20] The continued investigation into the role of QC in neuroinflammation, particularly through the maturation of chemokines like CCL2, will also provide a more complete understanding of the therapeutic potential of QC inhibition in Alzheimer's disease and other neurodegenerative disorders.[19]

References

- 1. Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Inhibition of glutaminyl cyclase ameliorates amyloid pathology in an animal model of Alzheimer's disease via the modulation of γ-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disturbed Ca2+ Homeostasis Increases Glutaminyl Cyclase Expression; Connecting Two Early Pathogenic Events in Alzheimer’s Disease In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. db.bio-m.org [db.bio-m.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and biological activity of human glutaminyl cyclase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic Transition in Amyloid Assembly as a Screening Assay for Oligomer-Selective Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

A Technical Guide to Glutaminyl Cyclases-IN-1: Mechanism of Action and Impact on Chemokine Activity

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutaminyl cyclases (QC) and their isoenzymes (isoQC) are pivotal in the post-translational modification of a variety of proteins, including key inflammatory chemokines. By catalyzing the formation of an N-terminal pyroglutamate (pGlu) residue, these enzymes significantly enhance the stability and biological activity of their substrates. Notably, the chemokine CCL2 (Monocyte Chemoattractant Protein-1) requires this modification for its full chemotactic function, which is implicated in a range of inflammatory diseases. Glutaminyl cyclases-IN-1 is a potent small molecule inhibitor of these enzymes, offering a therapeutic strategy to modulate the inflammatory cascade by destabilizing chemokines like CCL2. This document provides a comprehensive overview of the mechanism of QC enzymes, their effect on chemokine activity, the profile of this compound, and detailed experimental protocols for assessing its activity.

Introduction to Glutaminyl Cyclases (QC and isoQC)

Glutaminyl cyclases are zinc-dependent metalloenzymes that catalyze the intramolecular cyclization of N-terminal glutamine residues into pyroglutamate (pGlu).[1][2] This process, known as pyroglutamylation, is a crucial post-translational modification that can protect peptides and proteins from degradation by aminopeptidases.[1][3]

In humans, two main isoforms exist:

While they share similar substrate specificities, their different subcellular localizations suggest distinct physiological roles.[1][4] Aberrant QC/isoQC activity is linked to various pathologies, including Alzheimer's disease, cancer, and chronic inflammatory conditions, by modifying substrates like Amyloid-β and key chemokines.[1][5][6]

The Role of QC/isoQC in Chemokine Activity

The biological function of several chemokines is critically dependent on the integrity of their N-terminus. QC and isoQC play a central role in maturing and stabilizing these signaling molecules.

Substrate Specificity: CCL2 and CX3CL1

Chemokines such as CCL2 and CX3C chemokine ligand 1 (CX3CL1) are prominent substrates for QC/isoQC.[1][4] These molecules are potent chemoattractants for monocytes, macrophages, and other immune cells, driving their recruitment to sites of inflammation.[1]

N-Terminal Pyroglutamylation: The Key to Chemokine Stability and Function

The primary function of pyroglutamylation on chemokines is protection from proteolytic degradation.[4] The unmodified N-terminal glutamine form (e.g., Q¹-CCL2) is susceptible to cleavage by aminopeptidases, such as dipeptidyl peptidase-4 (DPP4), which truncates the protein and abolishes its bioactivity.[7][8] The conversion to pGlu-CCL2 by QC/isoQC blocks this degradation pathway, thereby increasing the chemokine's half-life and ensuring a stable chemotactic gradient can be established.[7][9] Genetic ablation of isoQC has been shown to significantly reduce the formation of mature pGlu-CCL2 and subsequent monocyte infiltration in inflammatory models.[7]

Impact on Receptor Activation and Signal Transduction

The pGlu modification not only enhances stability but also improves receptor activation and signal transduction.[7][9] Studies have shown that the mature, pyroglutamylated form of CCL2 is more effective at inducing downstream signaling events, such as ERK1/2 phosphorylation, compared to its unmodified precursor.[8] This leads to a more robust and sustained inflammatory response.

Caption: Diagram of CCL2 maturation by isoQC and its subsequent signaling.

This compound: A Potent Inhibitor

This compound (also referred to as IsoQC-IN-1) is a potent inhibitor of both QC and isoQC. By blocking the active site of these enzymes, it prevents the pyroglutamylation of chemokines, leading to their rapid degradation and a subsequent reduction in inflammatory cell recruitment.

Quantitative Data on Inhibitor Potency

The inhibitory activity of this compound and other related compounds has been quantified through in vitro assays.

| Inhibitor Name | Target | IC50 Value | Reference(s) |

| This compound | Human QC | 12 nM | [10] |

| Human isoQC | 73 nM | [10] | |

| Glutaminyl Cyclase Inhibitor 1 | Glutaminyl Cyclase | 0.5 µM (500 nM) | [11][12] |

| Cyclopentylmethyl derivative (214) | Glutaminyl Cyclase | 0.1 nM | [1] |

Experimental Assessment of QC Inhibition

The efficacy of QC inhibitors can be determined through a series of in vitro and cell-based assays that measure direct enzyme inhibition and downstream functional consequences.

In Vitro Enzyme Activity Assays

Fluorimetric assays are commonly used to measure QC activity and inhibition in a high-throughput format. These assays typically involve a two-step process where a synthetic substrate is first cyclized by QC, and then a developer enzyme releases a fluorophore, the signal of which is proportional to QC activity.

Caption: General workflow for a two-step fluorimetric QC inhibition assay.

Experimental Protocol: Fluorimetric Glutaminyl Cyclase Inhibition Assay

This protocol is adapted from commercially available kits and published methodologies.[13][14][15]

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer solution consisting of pH 6.0 HEPES, 1 mM DTT, and 20% (v/v) glycerol.[14][15]

- QC Enzyme Solution: Dilute recombinant human QC or isoQC in assay buffer to the desired working concentration (e.g., 125 ng/mL).[13] Keep on ice.

- Substrate Solution: Dilute a stock solution of a QC substrate (e.g., H-Gln-AMC) in assay buffer to a final concentration of 80 µM.[14][15] Prepare fresh.

- Inhibitor Solution: Prepare serial dilutions of this compound in assay buffer to create a dose-response curve.

- Developer Solution: Dilute the developer enzyme (e.g., Pyroglutamyl Peptidase I, PGPEP1) in assay buffer according to the manufacturer's instructions.[14][15]

2. Assay Procedure (96-well plate format):

- Add 25 µL of the various inhibitor dilutions (or vehicle for control wells) to the wells.

- Add 25 µL of the QC Enzyme Solution to all wells.

- Pre-incubate the plate for 15 minutes at 37°C.[14][15]

- Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.

- Incubate for 60-120 minutes at 37°C, protected from light.

- Stop the reaction and initiate development by adding 50 µL of the Developer Solution.

- Incubate for an additional 15-30 minutes at 37°C.

3. Data Acquisition:

- Measure the fluorescence intensity using a microplate reader. For AMC-based substrates, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[14][15] For SensoLyte® Green based assays, use excitation at 490 nm and emission at 520 nm.[13][16]

- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Functional Assays

To assess the downstream effects of QC inhibition, cell-based assays are essential.

Experimental Protocol: Monocyte Chemotaxis Assay

This protocol measures the ability of an inhibitor to block the migration of monocytic cells towards a chemokine source.[8]

1. Cell and Reagent Preparation:

- Producer Cells: Culture endothelial cells (e.g., HUVECs) and stimulate them to produce CCL2.

- Conditioned Medium: Collect the supernatant from the stimulated producer cells. Treat this medium with various concentrations of this compound or vehicle control and incubate to allow for CCL2 degradation.

- Migratory Cells: Use a monocytic cell line (e.g., THP-1) labeled with a fluorescent dye for easy tracking.

2. Assay Procedure (Transwell System):

- Place 24-well Transwell inserts (with a pore size appropriate for monocytes, e.g., 5 µm) into a companion plate.

- Add the treated conditioned medium (the chemoattractant source) to the lower chamber of the wells.

- Add the fluorescently labeled THP-1 cells to the upper chamber of the Transwell insert.

- Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.

3. Data Acquisition:

- Remove the Transwell inserts.

- Quantify the number of migrated cells in the lower chamber by reading the fluorescence on a plate reader.

- Calculate the reduction in cell migration for inhibitor-treated samples compared to the vehicle control.

Therapeutic Implications and Logical Effect of Inhibition

The inhibition of QC/isoQC presents a compelling therapeutic strategy for diseases driven by chemokine-mediated inflammation. By preventing the pyroglutamylation of CCL2, inhibitors like this compound effectively "destabilize" the chemokine, marking it for rapid degradation. This reduces the chemotactic gradient and diminishes the infiltration of inflammatory monocytes into tissues, thereby alleviating pathology in conditions like atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[6][7][8]

Caption: The cause-and-effect cascade following administration of a QC inhibitor.

Conclusion

Glutaminyl cyclases are critical mediators of chemokine stability and function. The post-translational modification they catalyze is a key step in potentiating the inflammatory cascade driven by molecules like CCL2. Potent inhibitors, such as this compound, represent a promising class of anti-inflammatory agents by effectively targeting this maturation step. The experimental frameworks detailed herein provide robust methods for evaluating the efficacy of these inhibitors and furthering their development for clinical applications in a wide range of inflammatory and proliferative diseases.

References

- 1. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Glutaminyl cyclases, the potential targets of cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vcm.edpsciences.org [vcm.edpsciences.org]

- 5. researchgate.net [researchgate.net]

- 6. FTO-mediated m6A modification of QPCT promotes tumorigenesis in lung adenocarcinoma by inducing macrophage chemotaxis and M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Glutaminyl Cyclases alleviates CCL2-mediated inflammation of non-alcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. targetmol.cn [targetmol.cn]

- 11. glpbio.com [glpbio.com]

- 12. biocompare.com [biocompare.com]

- 13. eurogentec.com [eurogentec.com]

- 14. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for Glutaminyl Cyclase Inhibitor (GCI-IN-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutaminyl cyclases (QCs) are enzymes that catalyze the N-terminal pyroglutamylation of several peptides and proteins. This post-translational modification can significantly impact the stability, aggregation, and biological activity of their substrates. Two isoforms of QC have been identified in humans: the secretory QC (sQC or QPCT) and the Golgi-resident isoQC (QPCTL). sQC is primarily responsible for the pyroglutamylation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. isoQC is involved in the maturation of chemokines such as C-C motif chemokine ligand 2 (CCL2), a critical mediator of inflammation.[1] Another important substrate of isoQC is CD47, where N-terminal pyroglutamylation is crucial for its interaction with signal-regulatory protein alpha (SIRPα), a key "don't eat me" signal overexpressed by cancer cells to evade the immune system.

Given their roles in various pathologies, QCs have emerged as attractive therapeutic targets. "Glutaminyl cyclases-IN-1" (GCI-IN-1) represents a class of small molecule inhibitors designed to target these enzymes. This document provides detailed experimental protocols for the characterization of GCI-IN-1 in cell culture, focusing on its effects on cell viability, target engagement, and downstream functional consequences. For the purpose of these protocols, we will refer to the well-characterized QC inhibitor, Varoglutamstat (PQ912), as a representative compound for GCI-IN-1.

Data Presentation

The following table summarizes key quantitative data for the representative Glutaminyl Cyclase Inhibitor, Varoglutamstat (PQ912).

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki (QC) | 20 - 65 nM | Human, Rat, Mouse | Biochemical assay | [1] |

| Target Occupancy (in CSF) | ~62% | Human | 200 mg BID oral dose | [1] |

| Target Occupancy (in CSF) | ~91% | Human | 800 mg BID oral dose | [1] |

Experimental Protocols

Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the cytotoxic effects of GCI-IN-1 on a relevant cell line. Human Embryonic Kidney 293 (HEK293) cells are a suitable choice as they are commonly used for overexpression studies and are known to be sensitive to toxic compounds.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

GCI-IN-1 (e.g., Varoglutamstat) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and resuspend them in fresh DMEM.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of media.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of GCI-IN-1 in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest GCI-IN-1 concentration).

-

Also include a set of wells with medium only (no cells) for background measurement.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GCI-IN-1.

-

Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Incubate the plate for another 1-2 hours at room temperature in the dark.

-

-